ProTx-II-Biotin
Description
Properties
Molecular Formula |
C178H254N48O43S9 |
|---|---|
Molecular Weight |
4052.74 Da |
Appearance |
White lyophilized solidPurity rate: > 95 %AA sequence: Biotin-Tyr-Cys2-Gln-Lys-Trp-Met-Trp-Thr-Cys9-Asp-Ser-Glu-Arg-Lys-Cys15-Cys16-Glu-Gly-Met-Val-Cys21-Arg-Leu-Trp-Cys25-Lys-Lys-Lys-Leu-Trp-OHDisulfide bonds: Cys2-Cys16, Cys9-Cys21 and Cys15-Cys25Length (aa): 30 |
Origin of Product |
United States |
Molecular Architecture and Biotinylation Chemistry of Protx Ii Biotin
ProTx-II is a 30-amino acid peptide originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. wikipedia.orgwindows.net Its structure is characterized by an inhibitor cystine knot (ICK) motif, a highly stable scaffold formed by three disulfide bonds. wikipedia.orgresearchgate.netrcsb.org These bonds create a compact and rigid core structure, which is crucial for its biological function. wikipedia.orgnih.gov The native ProTx-II peptide has a molecular weight of approximately 3826.59 Da. wikipedia.org
The biotinylation of ProTx-II results in the formation of ProTx-II-Biotin. This process involves the covalent attachment of a biotin (B1667282) molecule to the peptide. Specifically, the biotin tag is attached to the N-terminal tyrosine residue of the ProTx-II sequence. smartox-biotech.com This strategic placement is intended to minimize interference with the peptide's active sites. The resulting this compound has a molecular weight of 4052.74 Da. windows.netsmartox-biotech.com
The chemical structure of this compound retains the core features of the parent molecule, including the critical disulfide bridges. The established disulfide bond connectivity for ProTx-II is between cysteine residues at positions 2 and 16, 9 and 21, and 15 and 25. smartox-biotech.comsmartox-biotech.com
Table 1: Molecular Properties of ProTx-II and this compound
| Property | ProTx-II | This compound |
|---|---|---|
| Amino Acid Sequence | YCQKWMWTCDSERKCCEGMVCRLWCKKKLW rndsystems.com | Biotin-YCQKWMWTCDSERKCCEGMVCRLWCKKKLW-OH smartox-biotech.com |
| Molecular Formula | C168H250N46O41S8 rndsystems.com | C178H254N48O43S9 windows.netsmartox-biotech.com |
| Molecular Weight (Da) | 3826.59 wikipedia.org | 4052.74 windows.netsmartox-biotech.com |
| Number of Amino Acids | 30 wikipedia.orgsmartox-biotech.com | 30 windows.netsmartox-biotech.com |
| Disulfide Bridges | Cys2-Cys16, Cys9-Cys21, Cys15-Cys25 smartox-biotech.comsmartox-biotech.com | Cys2-Cys16, Cys9-Cys21, Cys15-Cys25 windows.netsmartox-biotech.com |
Preservation of Peptide Bioactivity Post Biotinylation
A critical aspect of creating a biotinylated version of a bioactive peptide is ensuring that the modification does not compromise its biological function. Research has demonstrated that ProTx-II-Biotin effectively retains the potent and selective inhibitory activity of its unmodified counterpart on voltage-gated sodium channels. smartox-biotech.comresearchgate.netnih.gov
ProTx-II is known to be a potent blocker of the Nav1.7 sodium channel, a channel implicated in pain signaling. smartox-biotech.commedchemexpress.com The biotinylated form, this compound, also demonstrates potent blocking activity on the Nav1.7 channel. smartox-biotech.comresearchgate.net Studies have shown that the biotin (B1667282) tag is a conservative modification in terms of its impact on the peptide's activity. researchgate.net While some derivatives of ProTx-II show a slight reduction in affinity, the selectivity for Nav1.7 is generally maintained. smartox-biotech.com
The mechanism of action for both ProTx-II and its biotinylated derivative involves inhibiting the activation of sodium channels by shifting the voltage-dependence of channel activation to more positive potentials. wikipedia.orgwindows.netsmartox-biotech.com This means that a stronger depolarization is required to open the channel, thereby reducing the excitability of neurons.
Research findings indicate that this compound is a high-affinity blocker of Nav1.7. researchgate.netnih.gov The inhibitory concentration (IC50) values, which measure the concentration of an inhibitor required to block 50% of the channel's activity, are a key indicator of potency. The IC50 of the unmodified ProTx-II for Nav1.7 is approximately 0.3 nM. wikipedia.orgsmartox-biotech.commedchemexpress.com The biotinylated version is also a high-affinity blocker, and its properties make it a valuable tool for various biochemical applications, such as pull-down assays to isolate Nav channel isoforms. researchgate.netnih.gov
Table 2: Comparative Bioactivity of ProTx-II and this compound on Nav Channels
| Compound | Target Channel | Reported IC50 | Mechanism of Action | Reference |
|---|---|---|---|---|
| ProTx-II | Nav1.7 | ~0.3 nM | Shifts voltage-dependence of activation to more positive potentials | wikipedia.orgsmartox-biotech.commedchemexpress.com |
| ProTx-II | Nav1.2 | ~41 nM | Shifts voltage-dependence of activation to more positive potentials | smartox-biotech.com |
| ProTx-II | Nav1.5 | ~79 nM | Shifts voltage-dependence of activation to more positive potentials | smartox-biotech.com |
| ProTx-II | Nav1.6 | ~26 nM | Shifts voltage-dependence of activation to more positive potentials | smartox-biotech.com |
| This compound | Nav1.7 | High-affinity blocker | Shifts voltage-dependence of activation to more positive potentials | smartox-biotech.comresearchgate.netnih.gov |
Molecular Mechanisms of Action of Protx Ii Biotin on Ion Channels
Gating Modifier Toxin Mechanism
ProTx-II-Biotin functions as a gating modifier toxin, a class of molecules that alters the normal gating kinetics of ion channels rather than blocking the pore. uq.edu.au This mechanism involves a direct interaction with the channel's voltage-sensing machinery, leading to a modification of its activation process.
Modulation of Voltage-Dependent Activation
ProTx-II and its biotinylated counterpart inhibit the activation of voltage-gated sodium channels. smartox-biotech.commayflowerbio.comwindows.netsmartox-biotech.com This inhibition is not achieved by physically occluding the ion-conducting pathway but by altering the conformational changes required for the channel to open in response to membrane depolarization. uq.edu.au The toxin effectively "traps" the voltage sensor in its resting state, making it more difficult for the channel to transition to an activated or open state. researchgate.netnih.gov This mode of action is characteristic of gating modifier toxins, which modulate the channel's response to changes in membrane potential. nih.govdiva-portal.org
Positive Shifts in Voltage Dependence of Activation
A key consequence of this compound's interaction with NaV channels is a significant positive shift in the voltage dependence of activation. smartox-biotech.commayflowerbio.comwindows.netsmartox-biotech.comnih.gov This means that a stronger depolarization (a more positive membrane potential) is required to open the channel. diva-portal.org By shifting the activation curve to more positive voltages, the toxin reduces the probability of the channel opening at normal physiological membrane potentials, thereby inhibiting the initiation and propagation of action potentials. smartox-biotech.commayflowerbio.comwindows.net This mechanism is similar to that of other gating modifier toxins like hanatoxin and VSTX1. smartox-biotech.comsmartox-biotech.comnih.gov
Specific Interaction with Voltage-Sensor Domains (VSDs)
The primary targets of this compound on NaV channels are the voltage-sensor domains (VSDs), which are responsible for detecting changes in membrane potential and initiating the conformational changes that lead to channel gating. diva-portal.orgresearchgate.net
Binding to Voltage-Sensor Domain II (VSD-II) of NaV Channels
ProTx-II acts as an antagonist by binding to the voltage-sensor domain II (VSD-II) of the NaV1.7 channel. wikipedia.org Specifically, it interacts with the linker between the S3 and S4 segments of VSD-II, a region also known as neurotoxin site 4. researchgate.netwikipedia.org This binding is crucial for its inhibitory effect on channel activation. wikipedia.org Structural and functional studies have revealed that a hydrophobic patch on the surface of ProTx-II is essential for its interaction with the cell membrane, which in turn optimizes its binding to the VSD-II. rcsb.orgnih.gov
Interaction with Other VSDs (e.g., VSD-IV)
In addition to its primary interaction with VSD-II, ProTx-II has also been shown to interact with other VSDs, including VSD-I and VSD-IV. elifesciences.orgpnas.org The interaction with VSD-IV is particularly noteworthy as it appears to be involved in the inhibition of fast inactivation, a separate gating process from activation. wikipedia.org Evidence suggests that ProTx-II can simultaneously bind to both VSD-II and VSD-IV, indicating two independent sites of action on the channel. researchgate.netwikipedia.org Mutations in domain IV have been shown to affect the inhibition of inactivation without altering the inhibition of activation, supporting the dual-site interaction model. wikipedia.org
| Feature | Description | References |
| Mechanism | Gating Modifier Toxin | uq.edu.ausmartox-biotech.comnih.gov |
| Effect on Activation | Inhibits voltage-dependent activation | smartox-biotech.commayflowerbio.comwindows.netsmartox-biotech.com |
| Voltage Shift | Causes a positive shift in the voltage dependence of activation | smartox-biotech.commayflowerbio.comwindows.netsmartox-biotech.comnih.gov |
| Primary Binding Site | Voltage-Sensor Domain II (VSD-II) | researchgate.netresearchgate.netwikipedia.org |
| Secondary Binding Sites | Voltage-Sensor Domain I (VSD-I) and Voltage-Sensor Domain IV (VSD-IV) | researchgate.netwikipedia.orgelifesciences.orgpnas.org |
| Modulation Type | Allosteric | researchgate.net |
Functional Modulation of Voltage Gated Ion Channel Subtypes by Protx Ii Biotin
NaV Channel Subtype Selectivity Profile
ProTx-II-Biotin exhibits a distinct selectivity profile for voltage-gated sodium channels, potently inhibiting multiple subtypes. This section explores its high affinity for NaV1.7 channels, its broad activity against both tetrodotoxin-sensitive and tetrodotoxin-resistant channels, and its effects on other relevant NaV subtypes.
High Potency and Selectivity for NaV1.7 Channels
This compound is recognized as a highly potent and selective blocker of the NaV1.7 sodium channel. smartox-biotech.comwindows.netbioleaf.commayflowerbio.com This channel is a critical component in pain signaling pathways. nih.gov Research has demonstrated that ProTx-II inhibits NaV1.7 with an IC50 value of 0.3 nM, showcasing a significantly higher affinity for this subtype compared to others. nih.gov The selectivity for NaV1.7 is a key characteristic, with studies indicating that ProTx-II is approximately 15-fold more potent on NaV1.7 channels than on NaV1.5 channels. smartox-biotech.comwindows.netmayflowerbio.com The mechanism of action involves the inhibition of channel activation by shifting the voltage-dependence to more positive potentials. smartox-biotech.comwindows.net This potent and selective interaction has made ProTx-II and its derivatives, like this compound, valuable research tools for studying the function of NaV1.7 channels. nih.govsmartox-biotech.com
Activity Against Tetrodotoxin-Sensitive (TTX-S) and Tetrodotoxin-Resistant (TTX-R) NaV Channels
This compound demonstrates a broad spectrum of activity, inhibiting both tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) voltage-gated sodium channels. smartox-biotech.combioleaf.com The classification of sodium channels as TTX-S or TTX-R is based on their sensitivity to the potent neurotoxin tetrodotoxin. frontiersin.org ProTx-II and its parent compound, ProTx-II, are among the first potent peptidyl inhibitors identified for TTX-R sodium channels. smartox-biotech.comresearchgate.netnih.gov This broad activity profile underscores the unique interaction of ProTx-II with a variety of NaV channel subtypes, regardless of their sensitivity to tetrodotoxin.
Effects on Other NaV Subtypes (e.g., NaV1.2, NaV1.5, NaV1.8)
In addition to its high potency for NaV1.7, this compound also potently inhibits other sodium channel subtypes, including NaV1.2, NaV1.5, and NaV1.8. smartox-biotech.comwindows.netmayflowerbio.com While it displays the highest affinity for NaV1.7, its inhibitory effects on these other channels are significant, with IC50 values generally in the nanomolar range. nih.gov Specifically, the IC50 value for NaV1.2 is reported to be 41 nM and for NaV1.5 is 79 nM. smartox-biotech.com For NaV1.8, another TTX-R channel, ProTx-II also shows potent inhibition. smartox-biotech.comresearchgate.net The interaction with NaV1.5 is notable as ProTx-II shifts the voltage dependence of activation to more positive voltages. smartox-biotech.com The biotinylated form of ProTx-II has been shown to effectively pull-down several NaV isoforms in a concentration-dependent manner. researchgate.net
Interactive Table: this compound Activity on NaV Channel Subtypes
| Channel Subtype | IC50 Value | Key Findings |
| NaV1.7 | 0.3 nM nih.gov | Highly potent and selective inhibition. smartox-biotech.comwindows.netbioleaf.commayflowerbio.com |
| NaV1.2 | 41 nM smartox-biotech.com | Potent inhibition. smartox-biotech.comwindows.netmayflowerbio.com |
| NaV1.5 | 79 nM smartox-biotech.com | ~15-fold less potent than on NaV1.7. smartox-biotech.comwindows.netmayflowerbio.com Shifts voltage dependence of activation. smartox-biotech.com |
| NaV1.8 | Potent inhibitor smartox-biotech.comresearchgate.net | Potent inhibition of this TTX-R channel. smartox-biotech.comresearchgate.net |
Modulation of Voltage-Gated Calcium Channels (CaV)
This compound's modulatory effects extend to voltage-gated calcium channels, where it interacts with both T-type and L-type channels. This section details its inhibitory actions on these specific CaV channel subtypes.
Interaction with T-Type CaV Channels (e.g., CaV3.1, CaV3.2)
This compound interacts with T-type calcium channels, specifically CaV3.1 and CaV3.2. smartox-biotech.comwindows.net It has been shown to act on CaV3.1 and has a weaker interaction with the related CaV3.2 channel. smartox-biotech.comwindows.netmayflowerbio.com However, another study suggests that ProTx-II preferentially blocks human CaV3.2 and significantly shifts the steady-state inactivation of this channel. nih.govnih.gov This indicates a complex and subtype-dependent interaction with T-type calcium channels.
Inhibition of L-Type CaV Channels (e.g., CaV1.2)
This compound potently inhibits the L-type calcium channel, CaV1.2. smartox-biotech.comwindows.netmayflowerbio.com This inhibition adds to the diverse pharmacological profile of the compound, highlighting its ability to modulate different classes of voltage-gated ion channels.
Interactive Table: this compound Activity on CaV Channel Subtypes
| Channel Subtype | Effect | Key Findings |
| CaV3.1 (T-Type) | Acts on smartox-biotech.comwindows.netmayflowerbio.com | Modulates T-type calcium channels. smartox-biotech.comwindows.netresearchgate.net |
| CaV3.2 (T-Type) | Weaker interaction smartox-biotech.comwindows.netmayflowerbio.com / Preferential block nih.govnih.gov | Conflicting reports on the potency of interaction. smartox-biotech.comwindows.netmayflowerbio.comnih.govnih.gov |
| CaV1.2 (L-Type) | Potent inhibition smartox-biotech.comwindows.netmayflowerbio.com | Demonstrates significant inhibitory activity. smartox-biotech.comwindows.netresearchgate.net |
Electrophysiological Characterization of Channel Inhibition
The functional consequences of this compound's interaction with voltage-gated ion channels are quantified through electrophysiological techniques, such as patch-clamp recordings. These studies reveal detailed insights into how the toxin modulates channel behavior. Research indicates that biotinylated and fluorescently-tagged ProTx-II analogues effectively emulate the pharmacological properties of the native peptide. researchgate.netnih.gov
This compound binding leads to a significant reduction in the peak amplitude of ionic currents flowing through the channel. This inhibition is a direct consequence of the toxin impeding the channel's ability to open, or activate, in response to membrane depolarization.
Inhibition of Sodium Conductance : Studies on various Nav channel subtypes demonstrate potent inhibition by ProTx-II. For instance, a 1 µM concentration of ProTx-II inhibits approximately 65.3% of the ionic current in Nav1.2a channels. nih.govresearchgate.net The effect is even more pronounced on its primary target, the human Nav1.7 channel, where a concentration as low as 1 nM can block over 50% of the current. smartox-biotech.com
Gating Current Reduction : Beyond the ionic current, ProTx-II also reduces the amplitude of the gating currents. nih.gov These are small currents generated by the movement of the channel's charged voltage sensors within the membrane. At 1 µM, ProTx-II was shown to inhibit the gating charge movement in Nav1.2a channels by about 24.6%. nih.govresearchgate.net This provides direct evidence that the toxin's mechanism involves trapping these voltage sensors. nih.gov
Voltage-Dependent Action : The inhibition by ProTx-II is voltage-dependent. The toxin's blocking effect can be partially reversed by applying strong depolarizing prepulses to the cell membrane. smartox-biotech.comnih.gov This suggests that strong depolarization can promote the dissociation of the toxin from the channel, a characteristic feature of gating modifier toxins that bind to the voltage sensors. nih.gov
| Channel Subtype | IC50 Value | Reference |
|---|---|---|
| hNav1.7 | ~0.3 nM | smartox-biotech.comsmartox-biotech.com |
| hNav1.2 | 41 nM | smartox-biotech.comsmartox-biotech.com |
| hNav1.6 | 26 nM | smartox-biotech.comsmartox-biotech.com |
| hNav1.5 | 79 nM | smartox-biotech.comsmartox-biotech.com |
A hallmark of ProTx-II's action is its modulation of the channel's activation gating, which is quantified by analyzing the conductance-voltage (G-V) relationship. The G-V curve plots the channel conductance as a function of the membrane potential, revealing the voltage range over which the channel activates.
Positive Shift in Activation : ProTx-II causes a distinct shift of the G-V curve toward more positive potentials. smartox-biotech.comsmartox-biotech.comresearchgate.net This indicates that a stronger membrane depolarization is required to achieve the same level of channel activation as in the absence of the toxin. This shift effectively raises the threshold for channel opening, leading to inhibition. smartox-biotech.com
Context-Dependent Effects : The effect of ProTx-II on the G-V relationship can be influenced by the presence of auxiliary subunits. For example, when the hNav1.2 channel is co-expressed with the β2 subunit, ProTx-II reduces the current amplitude without affecting the G-V relationship, suggesting the β-subunit can modulate the toxin's mechanism of action. elifesciences.org
| Parameter | Effect | Affected Channel(s) | Reference |
|---|---|---|---|
| Current Amplitude | Decrease | Nav1.2, Nav1.7, and others | smartox-biotech.comnih.gov |
| Gating Current | Decrease | Nav1.2a | nih.govresearchgate.net |
| Voltage-Dependence of Activation (G-V Curve) | Shift to more positive potentials | Nav subtypes | smartox-biotech.comsmartox-biotech.com |
| Maximum Conductance (Gmax) | Decrease | Nav1.5 | smartox-biotech.com |
| Steady-State Inactivation | Generally unaffected, but can impede fast inactivation in Nav1.7 | Nav1.7, Cav3.1 | smartox-biotech.comnih.gov |
Steady-state inactivation is an intrinsic gating process where channels enter a non-conducting, inactivated state during prolonged depolarization. ProTx-II is distinguished from many other gating modifier toxins by its primary effect on activation rather than inactivation.
Advanced Research Methodologies and Applications Utilizing Protx Ii Biotin
Biochemical Characterization of Ion Channel Targets
The unique properties of ProTx-II-Biotin have made it an invaluable reagent for the detailed biochemical investigation of its ion channel targets, particularly the various subtypes of voltage-gated sodium channels.
Affinity Pull-Down Assays for NaV Channel Purification
The high-affinity interaction between biotin (B1667282) and streptavidin is a cornerstone of affinity pull-down assays. This compound leverages this principle to effectively isolate and purify NaV channels from complex biological samples. In these assays, this compound is first incubated with cell lysates or membrane preparations containing the NaV channel of interest. The toxin-channel complex is then captured using streptavidin-conjugated beads. nih.gov After washing away non-specifically bound proteins, the purified NaV channels can be eluted for further analysis.
Research has demonstrated that the biotinylated version of ProTx-II is highly efficient for the pull-down of several NaV channel isoforms in a concentration-dependent manner. researchgate.netnih.govresearchgate.net This methodology allows for the enrichment of specific NaV channel subtypes, facilitating subsequent studies such as Western blotting, mass spectrometry, and functional reconstitution. The ability to purify these complex transmembrane proteins is a critical step in understanding their structure, function, and interaction with modulatory toxins. researchgate.netnih.gov
Identification and Validation of Toxin-Binding Sites
This compound is instrumental in elucidating the specific sites on NaV channels where the toxin exerts its modulatory effects. While it modifies channel activation, a characteristic often associated with toxins binding to neurotoxin site 4, studies have revealed a more complex interaction. smartox-biotech.comcreative-peptides.com Extensive mutagenesis of the NaV1.5 channel, combined with functional assays, has established that ProTx-II does not bind to the previously characterized site 4. nih.gov This finding suggests the existence of a novel toxin binding site coupled to channel activation, making ProTx-II a unique probe for exploring this fundamental process. nih.gov
The toxin is known to interact with the voltage-sensor domains (VSDs) of the channel. creative-peptides.com Specifically, it has been shown to bind to the extracellular side of VSDII and VSDIV. researchgate.net Further research using ProTx-II has helped map the interaction surface on the NaV1.5 channel, revealing that the active face of the toxin is composed largely of hydrophobic and cationic residues. nih.govresearchgate.net Studies involving co-expression of NaV1.2 with its β4 subunit have shown that the presence of the β4 subunit can dramatically reduce the channel's sensitivity to ProTx-II, suggesting that the β-subunit may physically obstruct the toxin's access to its binding site(s). pnas.org This protective effect underscores the utility of ProTx-II in probing the complex architecture of NaV channel signaling complexes. elifesciences.org
Cellular Distribution and Localization Studies
Understanding where and how NaV channels are expressed on the cell surface is crucial for comprehending their physiological roles. This compound provides a precise tool for these investigations.
Investigating NaV Channel Trafficking and Surface Expression
The trafficking of ion channels to and from the plasma membrane is a dynamic process that regulates cellular excitability. rupress.org Biotinylation-based methods are a powerful way to study these dynamics. In a typical assay, cell surface proteins are labeled with a membrane-impermeable biotinylation reagent like Sulfo-NHS-SS-biotin at a low temperature (e.g., 4°C) to halt membrane trafficking. researchgate.net Cells can then be warmed to 37°C to allow internalization to resume. By using a reducing agent to strip the biotin from proteins remaining on the surface, the internalized, biotin-labeled population can be isolated and quantified. researchgate.net
This compound can be used in a targeted fashion within this framework. By binding specifically to NaV channels, it allows researchers to track the movement of the channels themselves. For instance, studies on the Kv2.1 potassium channel have employed a biotin acceptor domain (BAD) fused to the channel, which becomes biotinylated internally. molbiolcell.org The subsequent appearance of these channels on the cell surface can be detected with fluorescently-labeled streptavidin, revealing that channels are delivered to specific microdomains on the plasma membrane. molbiolcell.org A similar strategy using this compound can elucidate the specific insertion and retrieval sites for NaV channels, providing insight into the regulation of their surface density.
Role of Biotinylation in Facilitating Cellular Imaging Techniques
Biotinylation is a versatile tool for cellular imaging because the biotin tag can be detected with high specificity and affinity by streptavidin conjugated to a variety of reporters, such as fluorophores or quantum dots. neb-online.denih.gov This enables the visualization of channel distribution with high resolution using techniques like confocal microscopy. nih.gov
The use of this compound allows for the specific labeling of NaV channels on the surface of living or fixed cells. neb-online.de Once bound, the channels can be visualized by applying fluorescent streptavidin. This approach overcomes some limitations of antibody-based imaging, offering a small, specific tag that is less likely to interfere with protein function. nih.govneb-online.de For example, a fluorescent analogue, ATTO488-ProTx-II, has been shown to specifically label NaV1.7 channels over other isoforms in various experimental conditions, demonstrating the power of tagged toxins for imaging. researchgate.netnih.gov The biotinylated version offers similar specificity with the flexibility to use different streptavidin-based detection systems for multiplexing or signal amplification. This facilitates detailed studies on the subcellular localization of NaV channels in different cell types and tissues.
High-Throughput Screening Methodologies
The development of new drugs targeting NaV channels requires methods to rapidly screen large libraries of compounds. This compound and its analogues are valuable in the creation of such high-throughput screening (HTS) assays. uq.edu.au
The development of tagged analogues of ProTx-II was facilitated by high-throughput automated patch-clamp electrophysiology, which allowed for the rapid functional characterization of numerous potential candidates to identify those that best mimicked the native toxin. researchgate.netnih.gov This same technology can be used in reverse for HTS, where the inhibition of NaV channel currents by test compounds is measured in a multi-well plate format.
Furthermore, fluorescent versions of ProTx-II have been suggested as tools for developing new drug screening strategies. researchgate.netnih.gov For instance, a fluorescence-based binding assay could be developed where test compounds compete with fluorescently-labeled ProTx-II for binding to NaV channels. A decrease in fluorescence signal would indicate a compound that displaces the toxin, identifying it as a potential channel modulator. While assays for some enzymes utilize a colorimetric change suitable for HTS, ion channel assays often rely on more complex readouts. lsu.edu The creation of robust, fluorescence-based HTS assays using tools like tagged ProTx-II represents a significant advancement in the search for novel NaV channel inhibitors. kcl.ac.uk
Automated Patch-Clamp Platforms for Analog Evaluation
The development of tagged analogs of ProTx-II, including this compound, necessitates a rigorous evaluation to ensure that the modification does not significantly alter the peptide's native pharmacological activity. High-throughput automated patch-clamp platforms are crucial for this purpose. nih.govresearchgate.net These systems, such as the IonWorks or QPatch, allow for the rapid and standardized assessment of a compound's effect on ion channel function in stably transfected cell lines expressing specific human NaV channel subtypes (e.g., hNaV1.7-HEK cells). acs.org
Researchers use these platforms to compare the potency and selectivity of new analogues against the unmodified ProTx-II. nih.govresearchgate.net For instance, studies have utilized automated patch-clamp to confirm that this compound effectively emulates the pharmacological properties of the original toxin. nih.govresearchgate.net The system measures the inhibition of sodium currents in response to various concentrations of the peptide, from which concentration-response curves and IC50 values (the concentration required to inhibit 50% of the current) can be determined. researchgate.netnih.gov This high-throughput capability is essential for screening multiple analogues and identifying those, like this compound, that best preserve the desired activity, validating them for use in further biochemical and cell-based assays. nih.govresearchgate.netcore.ac.uk
Table 1: Automated Patch-Clamp Data for ProTx-II and Analogues on hNaV1.7 This table contains interactive elements. You can sort and filter the data to explore the findings.
| Compound | Platform/Assay | Potency (IC50) | Key Finding | Source(s) |
|---|---|---|---|---|
| ProTx-II | Automated Patch Clamp | ~0.3 nM | High potency against hNaV1.7. | medchemexpress.comacs.orgresearchgate.net |
| Biot-ProTx-II | High-throughput automated patch-clamp | Emulates native ProTx-II | The biotinylated version retains the pharmacological properties of the unlabeled peptide. | nih.govresearchgate.net |
| ATTO488-ProTx-II | High-throughput automated patch-clamp | Emulates native ProTx-II | The fluorescent analogue retains the pharmacological properties of the unlabeled peptide. | nih.govresearchgate.net |
| JNJ63955918 | Automated Patch Clamp | pIC50 = 9.1 | A ProTx-II analogue with improved selectivity over other NaV isoforms. | researchgate.net |
| Lanthionine (B1674491) Analogues | IonWorks PPC Assay | No activity detected | Replacing disulfide bridges with lanthionine thioethers eliminated inhibitory activity. | acs.org |
Development of Novel Drug Screening Strategies
Tagged ProTx-II analogues are instrumental in the development of new drug screening strategies that are more efficient than traditional electrophysiology. nih.gov The properties of fluorescent analogues, such as ATTO488-ProTx-II, are particularly useful in this regard. nih.govresearchgate.net These molecules enable the design of fluorescence-based assays, which can be adapted for high-throughput screening (HTS) to identify new NaV1.7 inhibitors. nih.govnih.gov
Furthermore, the creation of a NaV1.7-NaVAb chimera, which incorporates the ProTx-II binding site from the human NaV1.7 channel's second voltage-sensor domain (VSD2) into a bacterial sodium channel, provides another avenue for HTS. nih.gov Researchers have used the purified chimera protein, which retains high-affinity ProTx-II binding, to develop a scintillation proximity assay (SPA). nih.gov This assay, utilizing a radiolabeled version of the toxin ([¹²⁵I]ProTx-II), offers a robust platform for screening large compound libraries to find novel molecules that interfere with the toxin-channel interaction, thereby identifying potential new NaV1.7 modulators. nih.gov
Receptor Binding Assays
Radioligand Binding Studies (e.g., using ¹²⁵I-ProTx-II)
Radioligand binding assays using mono-iodo-ProTx-II ([¹²⁵I]ProTx-II) are a powerful tool for characterizing the interaction between ProTx-II and the NaV1.7 channel. researchgate.netsmartox-biotech.com In these assays, cells expressing recombinant hNaV1.7 are incubated with increasing concentrations of [¹²⁵I]ProTx-II to determine its binding affinity (Kd) and the maximum number of binding sites (Bmax). scienceopen.com Saturation binding experiments have shown that [¹²⁵I]ProTx-II binds with high affinity to hNaV1.7 channels. researchgate.netsmartox-biotech.comscienceopen.com
These studies are also crucial for competition binding experiments. scienceopen.com By incubating the radioligand with cells in the presence of various unlabeled compounds, researchers can determine if these compounds bind to the same site as ProTx-II. Peptides such as HwTx-IV, GpTx-1, and JzTx-V have been shown to compete with [¹²⁵I]ProTx-II for binding, indicating they interact with a similar binding site on NaV1.7. scienceopen.com This type of assay is invaluable for screening new potential analgesics and confirming their mechanism of action at the toxin-binding site. researchgate.netbiocrick.com
Table 2: Radioligand Binding Data for ¹²⁵I-ProTx-II on hNaV1.7 This table contains interactive elements. You can sort and filter the data to explore the findings.
| Parameter | Value | Cell Line | Key Finding | Source(s) |
|---|---|---|---|---|
| Kd (dissociation constant) | 0.3 nM | Recombinant hNaV1.7 cells | [¹²⁵I]ProTx-II binds with high affinity. | researchgate.netsmartox-biotech.com |
| Kd (dissociation constant) | 0.61 ± 0.2 nM | HEK293 cells expressing NaV1.7 | Confirms high-affinity binding. | scienceopen.com |
| Bmax (max binding sites) | 540 ± 62.8 fmol/mg | HEK293 cells expressing NaV1.7 | Quantifies the density of binding sites on the cells. | scienceopen.com |
| Sites per cell | ~2,700 | HEK293 cells expressing NaV1.7 | Translates Bmax to the number of channels per cell. | scienceopen.com |
Fluorescence-Based Binding Assays (using fluorescent analogues)
As an alternative to radioligands, fluorescently-tagged ProTx-II analogues provide a safer and often more versatile method for studying receptor binding and distribution. Analogues such as ATTO488-ProTx-II and Cy5-ProTx-II have been developed and validated to retain potent NaV1.7 blocking activity. nih.govresearchgate.netsmartox-biotech.comsmartox-biotech.com These fluorescent probes allow for direct visualization of binding to cells expressing NaV channels. researchgate.net
Fluorescence-based assays can be used for various applications, including cell distribution studies and confirming target engagement. nih.govresearchgate.net For example, ATTO488-ProTx-II has been shown to specifically label the NaV1.7 channel over other NaV isoforms in various experimental setups. researchgate.netuniv-amu.fr Researchers have also employed Förster resonance energy transfer (FRET)-based assays to examine the binding of ProTx-II analogues to cell membranes, revealing a direct correlation between the peptide's membrane binding affinity and its potency as a NaV1.7 inhibitor. nih.gov These fluorescent tools are critical for a more detailed understanding of the toxin's interaction with the cell membrane and the channel itself. nih.govnih.gov
Applications in Proteomics and Interactomics
Isolation of NaV Channel Complexes and Associated Proteins
One of the most powerful applications of this compound is in the fields of proteomics and interactomics. nih.govresearchgate.net The biotin tag serves as a high-affinity handle for the isolation of its binding partners. researchgate.net The biotinylated version of ProTx-II has been demonstrated to work efficiently for the "pull-down" or immunoprecipitation of several NaV channel isoforms from cell lysates in a concentration-dependent manner. nih.govresearchgate.netuniv-amu.fr
The experimental workflow typically involves incubating cell lysates containing the NaV channel complexes with this compound. The toxin-channel complex is then captured using an affinity matrix, such as streptavidin-coated beads, which binds strongly and specifically to the biotin tag. google.com After washing away non-specifically bound proteins, the entire complex—comprising the NaV channel alpha subunit, associated beta subunits, and any other interacting proteins—can be eluted. nih.gov These isolated protein complexes can then be analyzed using techniques like mass spectrometry to identify the components. This approach paves the way for a better understanding of the native NaV channel environment, the proteins that regulate its function, and how these interactions are implicated in physiological and pathophysiological processes. nih.govresearchgate.net
Structure Activity Relationship Sar Studies and Peptide Engineering of Protx Ii Biotin Analogs
Identification of Key Residues for NaV1.7 Selectivity and Potency
The foundation of ProTx-II engineering lies in identifying the specific amino acid residues that govern its interaction with the NaV1.7 channel. nih.gov The peptide consists of a stable inhibitor cystine knot (ICK) scaffold and a more flexible C-terminal tail, with residues in both regions playing critical roles. tandfonline.comnih.govresearchgate.net
Alanine (B10760859) scanning, where individual amino acids are systematically replaced with alanine, has been a important technique for mapping the functional surface of ProTx-II. uq.edu.augoogle.com These studies have revealed that a number of residues are essential for potent NaV inhibition. researchgate.net For instance, an early alanine scan of ProTx-II identified that substitutions M6A, W7A, M19L, V20A, W24L, L29A, and W30A each resulted in a greater than 10-fold loss in potency. researchgate.net Another study focusing on the NaV1.5 channel highlighted the importance of the hydrophobic residues W5, M6, W7, and W24. researchgate.net
More recent and extensive mutagenesis efforts have further refined this understanding. One study that generated over 1,500 ProTx-II-related peptides found that a W30L substitution significantly improved selectivity for NaV1.7 over other isoforms like NaV1.6 and NaV1.4. tandfonline.comnih.gov This highlights W30 as a key mediator of ProTx-II selectivity. nih.gov The flexible C-terminal tail has also been shown to be important for both potency and isoform selectivity. tandfonline.comnih.gov Strikingly, modifying the C-terminus from a carboxylic acid to a methylamide (protoxin II-NHCH3) increased the potency for NaV1.7 by 24-fold, yielding an IC50 of 42 pM. tandfonline.comnih.govacs.org
| Original Residue | Mutation | Effect on Potency/Selectivity | Source |
|---|---|---|---|
| W30 | W30L | Significantly improved selectivity for NaV1.7. | tandfonline.comnih.gov |
| C-terminus | -COOH to -NHCH3 | 24-fold increase in potency for NaV1.7. | tandfonline.comnih.govacs.org |
| W5, W7, W24, W30 | Alanine substitution | Loss of potency, indicating role in membrane anchoring. | nih.govacs.org |
| M6, W7, M19, V20, W24, L29, W30 | Alanine substitution | >10-fold loss in potency. | researchgate.net |
| R22, K26 | Mutations | Critical for potency; interact with acidic residues on NaV1.7. | tandfonline.comacs.orgfrontiersin.org |
The interaction of ProTx-II with the NaV1.7 channel is a complex process involving both the cell membrane and the channel itself. nih.govuq.edu.au ProTx-II possesses an amphipathic structure, with a distinct hydrophobic patch and surrounding charged residues. acs.orgresearchgate.net
The hydrophobic face, which includes key residues like W5, W7, W24, and W30, is crucial for anchoring the peptide into the cell membrane. rcsb.orgnih.govuq.edu.au This membrane binding is considered a prerequisite for potent channel inhibition, as it positions the toxin optimally to interact with the channel's voltage-sensor domains (VSDs). rcsb.orguq.edu.au Studies have shown a direct correlation between the membrane-binding affinity of ProTx-II analogs and their inhibitory potency on hNaV1.7. rcsb.org Reducing the hydrophobicity of this patch diminishes membrane affinity and, consequently, NaV1.7 potency. uq.edu.au
Positively charged (basic) residues are also essential. frontiersin.org Cryo-electron microscopy (cryo-EM) and X-ray crystal structures have revealed that ProTx-II binds to the VSD of domain II (VSD2) of the NaV1.7 channel. tandfonline.comnih.govfrontiersin.org Specifically, the basic side chains of R22 and K26 extend into the extracellular vestibule of VSD2, where they form electrostatic interactions with negatively charged (acidic) residues on the channel, such as E811, D816, and D818. tandfonline.comfrontiersin.org These interactions are thought to antagonize the movement of the voltage sensor, thereby inhibiting channel activation. tandfonline.comacs.org The residues E811, F813, D816, and E818 are unique to NaV1.7, and the specific interactions with these residues are believed to be the basis for ProTx-II's selectivity. tandfonline.comacs.org
Mutagenesis Studies (e.g., Alanine Scanning)
Rational Design of ProTx-II Derivatives
Armed with detailed SAR and structural data, researchers have moved towards the rational design of novel ProTx-II analogs with enhanced therapeutic properties. nih.govnih.govacs.org
Computational tools, particularly the Rosetta software suite, have become central to designing new peptide inhibitors. nih.govelifesciences.orgrupress.org By using high-resolution structures of the ProTx-II/NaV1.7 complex as a template, scientists can model the effects of specific amino acid substitutions in silico before undertaking costly and time-consuming synthesis. frontiersin.orgnih.govnih.govelifesciences.org
This structure-guided approach allows for the rational exploration of sequence variations. nih.govelifesciences.org For example, modeling suggested that a V20R mutation in ProTx-II could form a new salt bridge with residue D816 on the NaV1.7 channel, an interaction predicted to improve selectivity since D816 is only present in NaV1.7 and NaV1.6. nih.govelifesciences.org This computational prediction guided the synthesis of new variants. Rosetta has been used to design peptides like PTx2-3127 and PTx2-3258, which showed IC50s of 7 nM and 4 nM for hNaV1.7, respectively, and over 1000-fold selectivity against several other NaV subtypes. nih.gov The process involves modeling the peptide-channel interface, predicting changes in binding energy, and exploring substitutions that can stabilize the peptide's structure or its interaction with the channel and surrounding lipid membrane. nih.govrupress.orgnih.gov
Once designed, ProTx-II analogs must be produced for functional testing. Both chemical synthesis and recombinant production methods are employed. researchgate.netsmartox-biotech.com Solid-phase peptide synthesis (SPPS) is a common method for creating ProTx-II variants, including those with unnatural amino acids or modified C-termini. smartox-biotech.comelifesciences.org For instance, a library of over 1500 ProTx-II peptides was generated to identify candidates with improved properties, leading to the discovery of JNJ63955918, a peptide with significantly improved selectivity. tandfonline.comresearchgate.netnih.gov
A major challenge in producing these peptides is ensuring the correct formation of the three disulfide bonds that define the stable ICK scaffold, which is essential for biological activity. frontiersin.orgucl.ac.uk Incorrect folding can lead to inactive isomers. frontiersin.org Chemical strategies, such as using lanthionine (B1674491) bridges (thioether linkages) to replace disulfide bonds, have been explored to address potential in vivo stability issues like disulfide bond scrambling. researchgate.netsmartox-biotech.com Recombinant production has also been used to produce ProTx-II for mapping its interaction surface with the NaV1.5 channel. researchgate.netsmartox-biotech.com
Computational Modeling and Peptide Design (e.g., Rosetta software)
Development of Bivalent Peptide Modulators
A novel strategy to enhance the potency and selectivity of NaV1.7 inhibitors involves creating bivalent or heterodimeric peptides. uq.edu.au This approach links two different peptide modulators together, aiming to have them bind simultaneously to two different sites on the channel. uq.edu.au
Researchers have created bivalent toxins by ligating a gating modifier toxin (GMT) like ProTx-II, which binds to the voltage sensor, with a pore-blocking toxin, such as a μ-conotoxin, which physically occludes the channel's pore. uq.edu.auresearchgate.net In one study, an array of heterodimeric toxins was created by ligating various GMTs, including ProTx-II, with the μ-conotoxins SxIIIC or KIIIA. researchgate.net
The results of these efforts have been mixed. While a bivalent peptide formed from ProTx-II and SxIIIC retained the potency of the parent ProTx-II at hNaV1.7, it also showed an unexpected synergistic effect at the hNaV1.4 channel, which altered its selectivity profile. researchgate.net Further investigation with an inactive ProTx-II mutant (K26E) ligated to SxIIIC demonstrated a significant drop in potency, highlighting that the GMT component is a major driver of the bivalent peptide's activity. uq.edu.au These studies suggest that simply linking two active peptides does not always lead to a straightforward additive effect and that the linker and relative orientation of the two moieties are critical design considerations. uq.edu.auresearchgate.net
Ligation of ProTx-II with Other Channel Blockers
The engineering of ProTx-II analogs has explored the creation of bivalent or heterodimeric toxins by ligating ProTx-II, a gating modifier toxin, with pore-blocking toxins. researchgate.netpatsnap.comrupress.org This strategy aims to develop novel inhibitors of voltage-gated sodium channels (NaV) with potentially improved potency and selectivity. researchgate.netpatsnap.com ProTx-II functions as a gating modifier by binding to the voltage sensor domain (VSD) to alter the channel's gating kinetics, while pore blockers physically obstruct the ion permeation pathway. rupress.org
Research has focused on combining spider-derived gating modifier toxins like ProTx-II with pore-blocker μ-conotoxins, such as SxIIIC and KIIIA. researchgate.netpatsnap.com These chimeric peptides are designed to target human NaV1.7, a channel implicated in pain signaling. researchgate.netpatsnap.com The ligation can be achieved through methods like enzymatic ligation with sortase A for C- to N-terminal linkage or click chemistry for N- to N-terminal connections. researchgate.net
These findings highlight that combining the distinct mechanisms of gating modification and pore-blocking through peptide ligation is a viable strategy for modulating the activity and selectivity of NaV channel inhibitors.
Table 1: Ligation of ProTx-II with Other Channel Blockers
| Gating Modifier | Pore Blocker | Ligation Method | Resulting Bivalent Peptide | Key Findings | Citations |
|---|---|---|---|---|---|
| ProTx-II | SxIIIC | Enzymatic Ligation (Sortase A) | Pro[LPATG6]Sx | Conserved potency at hNaV1.7; Altered selectivity at hNaV1.4 due to synergistic effects. | researchgate.netpatsnap.comresearchgate.net |
| [W5A]ProTx-II | SxIIIC | Not Specified | [W5A]Pro[LPATG6]Sx | Demonstrates the use of ProTx-II analogs in creating bivalent peptides. | uq.edu.au |
Impact of Linker Design on Activity and Selectivity
The design of the linker connecting the two toxin moieties in a bivalent peptide is critical, as it can significantly influence the resulting molecule's activity and selectivity. Research into heterodimeric toxins has involved assessing various linkers to optimize the orientation and distance between the gating modifier and pore blocker components, thereby maximizing their interaction with the target channel. researchgate.net
Studies involving the ligation of ProTx-II with μ-conotoxins have utilized different types of linkers. For instance, in the creation of the Pro[LPATG6]Sx bivalent peptide, a linker with the sequence LPATG6 was used. researchgate.netpatsnap.com Other research has systematically evaluated the impact of glycine-based linkers of varying lengths, such as G4 to G6 linkers. researchgate.net
The choice of ligation site and linker design is also informed by the structural characteristics of the parent peptides. Evidence suggests that the C-terminus of ProTx-II is involved in membrane binding and is not well-suited for extension. researchgate.net Consequently, N-to-N-terminal ligation strategies have been employed. For example, ProTx-II and SxIIIC were ligated N-to-N-terminally using a hexaglycine (B549931) (G6) linker. researchgate.net When ligating other toxins like KIIIA and Pn3a, a longer octaglycine (G8) linker was used to maintain an equivalent linker length relative to the ProTx-II constructs, accounting for differences in the N-terminus length of the parent toxins. researchgate.net
Table 2: Impact of Linker Design in ProTx-II Bivalent Peptides
| Bivalent Peptide Components | Linker Type | Ligation Termini | Key Outcome | Citations |
|---|---|---|---|---|
| ProTx-II + SxIIIC | LPATG6 | C- to N-terminal | Conserved hNaV1.7 potency, altered hNaV1.4 selectivity. | researchgate.netpatsnap.com |
Endogenous Regulation of Ion Channel Function and Its Impact on Protx Ii Biotin Interactions
Post-Translational Modifications of NaV Channels
Post-translational modifications are crucial for the fine-tuning of NaV channel function. These chemical alterations to the channel protein can impact its activity, localization, and interaction with other molecules, including toxins.
S-Palmitoylation and its Influence on NaV1.7 Activity and Voltage Sensitivity
S-palmitoylation, the reversible attachment of the fatty acid palmitate to cysteine residues, is a key post-translational modification that modulates the function of various ion channels. nih.govpnas.org Recent studies have revealed that the NaV1.7 channel, a primary target of ProTx-II, undergoes S-palmitoylation. nih.gov This lipid modification has been shown to influence the channel's current density and voltage-dependent inactivation. nih.govresearchgate.net
Blocking S-palmitoylation, for instance with 2-bromopalmitate, leads to a decrease in NaV1.7 current density and a hyperpolarizing shift in steady-state inactivation. nih.govresearchgate.net Two specific S-palmitoylation sites have been identified in the second intracellular loop of NaV1.7:
Cysteine 1126: S-palmitoylation at this site appears to enhance the current density of NaV1.7. nih.gov
Cysteine 1152: Modification at this residue modulates the voltage-dependence of the channel's inactivation. nih.gov
The influence of S-palmitoylation extends to the pharmacological sensitivity of NaV channels. For the rat NaV1.2a channel, a mutation (G1079C) that introduces a new palmitoylation site resulted in a higher apparent affinity for ProTx-II. pnas.org Inhibition of palmitoylation in wild-type rNaV1.2a channels also increased their susceptibility to ProTx-II, suggesting that the palmitoylation state of the channel can directly impact toxin binding. pnas.orgjhu.edu This is significant as ProTx-II is known to interact with the voltage sensors of the channel, and palmitoylation may alter the local membrane environment or the conformation of these sensors, thereby affecting toxin accessibility and binding. pnas.org
| Modification | Affected NaV Channel | Observed Effect on Channel Function | Impact on ProTx-II Interaction |
|---|---|---|---|
| S-palmitoylation | NaV1.7 | Enhances current density (Cys1126), modulates voltage-dependent inactivation (Cys1152). nih.gov | Not yet directly reported for NaV1.7, but modulation of channel conformation and membrane environment suggests a potential influence. |
| Inhibition of S-palmitoylation (with 2-bromopalmitate) | NaV1.7 | Reduced current density, hyperpolarized steady-state inactivation. nih.gov | Not yet directly reported for NaV1.7. |
| Induced S-palmitoylation (G1079C mutation) | rNaV1.2a | - | Increased apparent affinity for ProTx-II. pnas.org |
| Inhibition of S-palmitoylation (with 2-bromopalmitate) | wt rNaV1.2a | Hyperpolarizing shift in steady-state inactivation, slower recovery from fast inactivation. jhu.edu | Increased susceptibility to ProTx-II. pnas.orgjhu.edu |
Regulation by Ubiquitin-Ligase NEDD4-2 and NaV1.7 Expression
The ubiquitin-proteasome system is another critical pathway for regulating the density of NaV channels at the cell surface. The E3 ubiquitin ligase NEDD4-2 is a key player in this process, as it can ubiquitylate NaV channels, marking them for internalization and degradation. nih.govjci.orgnih.gov This mechanism effectively reduces the number of functional channels on the plasma membrane, thereby controlling neuronal excitability. unil.ch
In the context of neuropathic pain, a condition where NaV1.7 plays a significant role, the expression of NEDD4-2 has been found to be decreased in dorsal root ganglion (DRG) cells. nih.govjci.orgnih.gov This downregulation of NEDD4-2 leads to an increase in the amplitude of NaV1.7 currents. nih.govjci.org Conversely, restoring the expression of NEDD4-2 in DRG neurons has been shown to reduce NaV1.7 current amplitudes. nih.govjci.org
| Regulator | Target NaV Channel | Mechanism of Action | Effect on NaV1.7 Expression/Current | Implication for ProTx-II-Biotin Interaction |
|---|---|---|---|---|
| NEDD4-2 | NaV1.7, NaV1.8 | Ubiquitylates the channel, leading to internalization and degradation. nih.govjci.orgnih.gov | Decreases surface expression and current amplitude. nih.govjci.orgnih.gov | Reduced NEDD4-2 activity increases channel density, potentially requiring higher this compound concentrations for inhibition. |
| Downregulation of NEDD4-2 (e.g., in neuropathic pain) | NaV1.7, NaV1.8 | Reduced ubiquitylation of the channel. nih.govjci.org | Increased surface expression and current amplitude. nih.govjci.org | Increased number of available binding sites for this compound. |
| Restoration of NEDD4-2 expression | NaV1.7, NaV1.8 | Enhanced ubiquitylation of the channel. nih.govjci.org | Reduced current amplitude. nih.govjci.org | Decreased number of available binding sites for this compound. |
Influence of NaV Auxiliary Subunits
NaV channels are typically heteromeric complexes, consisting of a large, pore-forming α-subunit and one or more smaller auxiliary β-subunits. uq.edu.au These β-subunits are not merely passive partners; they actively modulate channel gating, trafficking, and pharmacological properties. uq.edu.aupnas.org
Role of Beta Subunits (e.g., β2, β4) in Modulating ProTx-II Binding and Efficacy
The co-expression of β-subunits can dramatically alter the sensitivity of NaV channels to various toxins, including ProTx-II. uq.edu.aupnas.org Research has shown that the presence of the β4 subunit can significantly reduce the inhibitory effect of ProTx-II on the NaV1.2 channel. uq.edu.aupnas.orgroyalsocietypublishing.org Specifically, co-expression with β4 leads to an approximately five-fold decrease in the affinity of ProTx-II for NaV1.2. pnas.org This suggests that the β4 subunit may sterically hinder ProTx-II from accessing its binding sites on the α-subunit's voltage sensors. pnas.orgroyalsocietypublishing.org
Similarly, the β2 subunit has also been shown to confer a protective effect against ProTx-II inhibition of NaV1.2. elifesciences.org The presence of β2 reduces the extent of current inhibition by the toxin. elifesciences.org This modulatory effect is not universal across all NaV channels and β-subunits. For instance, the β3 subunit does not appear to significantly alter the susceptibility of NaV1.2 to ProTx-II, highlighting the specific nature of these interactions. pnas.org Furthermore, the cardiac sodium channel, NaV1.5, which lacks the key cysteine residues for β2 interaction, shows no change in its sensitivity to ProTx-II when co-expressed with the β2 subunit. elifesciences.org
Molecular Basis of Subunit-Dependent Toxin Susceptibility
The molecular underpinnings of how β-subunits modulate toxin sensitivity are beginning to be unraveled. For the β4 subunit, a surface-exposed cysteine residue (Cys58) has been identified as a key determinant of its effect on ProTx-II binding to NaV1.2. pnas.org Mutating this cysteine abolishes the protective effect of β4, restoring the channel's sensitivity to the toxin. pnas.org This finding suggests that Cys58 may be involved in a direct or allosteric interaction with the NaV1.2 α-subunit, which in turn influences the conformation of the toxin's binding sites on the voltage sensors of domains I, II, and IV. pnas.orgroyalsocietypublishing.org
In the case of the β2 subunit, a similar mechanism involving a disulfide bond has been identified. Cys55 on the β2 subunit forms a disulfide bridge with Cys910 in the domain II pore loop of the NaV1.2 α-subunit. elifesciences.org This covalent linkage appears to be crucial for the protective effect of β2 against ProTx-II, likely by occluding the toxin's access to its binding sites on the voltage sensors. elifesciences.org When this disulfide bond is disrupted, either through mutation of Cys55 on β2 or Cys910 on NaV1.2, the channel's sensitivity to ProTx-II is restored. elifesciences.org
These findings underscore the importance of considering the complete NaV channel complex, including its auxiliary subunits, when evaluating the interactions and therapeutic potential of compounds like this compound. The specific β-subunits expressed in different tissues and disease states could significantly impact the efficacy of such targeted therapies.
| β-Subunit | Affected NaV Channel | Effect on ProTx-II Binding/Efficacy | Molecular Basis |
|---|---|---|---|
| β4 | NaV1.2 | ~5-fold decrease in affinity; reduced inhibition. pnas.org | Involvement of a surface-exposed cysteine (Cys58) on β4, which may influence the conformation of the α-subunit's voltage sensors. pnas.org |
| β2 | NaV1.2 | Reduced current inhibition. elifesciences.org | Formation of a disulfide bond between Cys55 on β2 and Cys910 in the domain II pore loop of NaV1.2, occluding the toxin binding site. elifesciences.org |
| β3 | NaV1.2 | No significant modulation of toxin susceptibility. pnas.org | - |
| β2 | NaV1.5 | No change in toxin sensitivity. elifesciences.org | NaV1.5 lacks the necessary cysteine residues for interaction with β2. elifesciences.org |
Future Research Directions and Translational Perspectives for Protx Ii Biotin in Chemical Biology
Elucidation of Toxin-Channel Interaction Surfaces at Atomic Resolution (e.g., Cryo-EM studies)
A critical frontier in understanding the mechanism of ProTx-II is the high-resolution structural determination of its complex with target ion channels. ProTx-II acts as an antagonist by binding to the voltage-sensor domain 2 (VSD-II) of the Nav1.7 channel, specifically interacting with the S3-S4 loop. wikipedia.org There is also evidence suggesting it can interact with a secondary site on VSD-IV to inhibit fast inactivation, indicating a complex binding mechanism that may involve simultaneous interaction with two different domains. wikipedia.org
While mutagenesis studies have identified key residues and domains involved in the interaction, atomic-level details remain elusive. nih.gov Future research employing cryo-electron microscopy (Cryo-EM) is poised to provide unprecedented insight into the toxin-channel interface. Cryo-EM studies could visualize the precise orientation of ProTx-II-Biotin within the channel's voltage sensor, revealing the specific amino acid contacts that dictate its high affinity and selectivity for Nav1.7. This structural information would be invaluable for understanding how the toxin traps the voltage sensor in its resting state and for informing the design of next-generation therapeutics. Furthermore, comparing the structures of ProTx-II bound to different Nav and Cav channel subtypes could illuminate the molecular basis for its varied selectivity. wikipedia.org
Design of Novel this compound Analogs with Enhanced Specificity
The native ProTx-II peptide, while highly potent for Nav1.7, also interacts with other Nav and Cav channel subtypes, including Nav1.2, Nav1.5, Nav1.8, and Cav1.2. smartox-biotech.comwindows.netsmartox-biotech.com This cross-reactivity can complicate its use as a specific research tool and presents a hurdle for therapeutic development. A significant area of future research lies in the rational design of this compound analogs with improved selectivity.
Building on initial studies that have created tagged analogs for imaging and biochemistry, future work could involve a more systematic structure-activity relationship (SAR) investigation. researchgate.netnih.govcore.ac.uk This could include:
Alanine (B10760859) Scanning: Systematically replacing each amino acid of ProTx-II with alanine to identify residues critical for binding to off-target channels. Analogs could then be designed that retain high affinity for Nav1.7 while minimizing interaction with channels like Nav1.5 or Cav1.2.
Non-natural Amino Acid Incorporation: Introducing non-natural amino acids could create novel interactions with the target channel or introduce steric hindrance to prevent binding to off-target channels. Research into replacing disulfide bonds with more stable thioether linkages has already begun, paving the way for more robust peptide scaffolds. core.ac.uk
Linker Modification: The nature and attachment point of the biotin (B1667282) linker could be optimized. Different linker lengths and compositions might influence the binding orientation of the peptide, potentially enhancing its specificity for Nav1.7.
These novel analogs would serve as more precise molecular probes, allowing for the unambiguous investigation of Nav1.7's physiological roles.
Development of Advanced Biosensors and Probes Utilizing this compound
The high affinity and specificity of this compound make it an ideal molecular recognition element for the development of sophisticated biosensors and probes. The biotin tag allows for easy and robust immobilization onto streptavidin-coated surfaces, which can be integrated into various detection platforms.
Future applications in this area include:
Surface Plasmon Resonance (SPR) Biosensors: Immobilizing this compound on an SPR sensor chip would enable real-time, label-free monitoring of its interaction with Nav1.7 channels. This could be used for high-throughput screening of small molecule or antibody libraries to identify new Nav1.7 modulators that compete with ProTx-II for binding.
Pull-Down Assays and Proteomics: this compound is an effective tool for affinity purification of Nav channel isoforms. researchgate.netnih.gov This can be expanded in future proteomic studies to isolate not just the channel itself, but the entire complex of associated proteins (the "channelosome") from different cell types or disease models. Identifying these interacting partners is crucial for understanding channel regulation and trafficking.
Cellular Imaging Probes: While fluorescently-tagged ProTx-II analogs have been developed for direct imaging, this compound can be used in a two-step labeling approach with fluorescently-labeled streptavidin. researchgate.netsmartox-biotech.com This method can amplify the signal and offers flexibility in the choice of fluorophore, enabling advanced imaging techniques like super-resolution microscopy to study the subcellular localization and dynamics of Nav1.7 channels in neurons.
These advanced tools will facilitate a deeper understanding of ion channel biology and accelerate drug discovery efforts.
Table 1: Inhibitory Activity of ProTx-II on Various Ion Channels This table presents the half-maximal inhibitory concentration (IC₅₀) values of the parent peptide, ProTx-II, against several voltage-gated sodium (Nav) and calcium (Cav) channel subtypes. The data highlights the peptide's high potency and selectivity for Nav1.7.
| Channel Subtype | IC₅₀ Value | Reference(s) |
|---|---|---|
| Nav1.7 (human) | 0.3 nM | smartox-biotech.com, medchemexpress.com, medchemexpress.com |
| Nav1.2 (human) | 41 nM | smartox-biotech.com, smartox-biotech.com |
| Nav1.5 (human) | 79 nM | smartox-biotech.com, smartox-biotech.com |
| Nav1.6 (human) | 26 nM | smartox-biotech.com |
| Cav1.2 (human) | Potent Inhibitor | smartox-biotech.com, wikipedia.org, mayflowerbio.com |
| Cav3.1 (human) | Acts on channel | smartox-biotech.com, smartox-biotech.com, windows.net |
| Cav3.2 (human) | Weakly interacts | smartox-biotech.com, wikipedia.org, windows.net |
Applications in Investigating Channelopathies and Disease Mechanisms (excluding clinical human trial data)
Mutations in the SCN9A gene, which encodes the Nav1.7 channel, are directly linked to human pain channelopathies. smartox-biotech.comnih.gov Gain-of-function mutations cause debilitating inherited pain syndromes, while loss-of-function mutations lead to a complete inability to perceive pain. smartox-biotech.comnih.gov this compound is a powerful pharmacological tool for dissecting the molecular mechanisms underlying these diseases.
Future research can leverage this compound to:
Characterize Mutant Channels: By expressing mutant Nav1.7 channels found in patients in cell lines, researchers can use this compound in binding assays (e.g., using radiolabeled or fluorescent streptavidin) to determine if a specific mutation alters the toxin's binding affinity. This can reveal how disease-causing mutations impact the structure and function of the channel's voltage sensor.
Probe Allosteric Modulation: Binding of this compound is insensitive to other known Nav channel modulators that bind at different sites. nih.gov This allows it to be used as a probe to study how disease mutations or other cellular factors allosterically affect the conformation of the VSD-II binding site, providing insights into the channel's gating mechanism.
Investigate Channel Trafficking: By using this compound for pull-down assays followed by western blotting, or for cellular imaging, researchers can investigate whether channelopathy mutations affect the expression levels or subcellular localization of Nav1.7 channels in sensory neurons, which could contribute to the disease phenotype.
These studies will enhance our fundamental understanding of how single channel mutations lead to complex disease states.
Exploration of this compound in Modulating Neuronal Excitability Beyond Pain Pathways
This compound can be used as a research tool to:
Dissect Neuronal Circuits: In brain slice electrophysiology or studies on cultured central neurons, this compound (in conjunction with more specific blockers for other channels) could help delineate the specific contribution of ProTx-II-sensitive channels to synaptic transmission and plasticity.
Investigate Cardiac Electrophysiology: Given its inhibitory effect on Nav1.5 and Cav1.2, this compound could be used in isolated cardiomyocyte preparations to study the compound's influence on cardiac action potentials and calcium dynamics at the molecular level.
Explore Neuropsychiatric Roles: Since some of the off-target channels of ProTx-II have been implicated in conditions like epilepsy and autism, the toxin could be used as a starting point to develop probes to investigate the role of these channels in relevant neuronal models.
By expanding the scope of investigation beyond nociceptors, this compound can contribute to a broader understanding of ion channel function throughout the nervous and cardiovascular systems.
Q & A
Q. How should conflicting results between this compound and non-biotinylated analogs be addressed in peer-reviewed manuscripts?
- Methodological Answer : Perform side-by-side dose-response assays under identical conditions. Use circular dichroism (CD) spectroscopy to confirm structural integrity post-biotinylation. Discuss potential steric hindrance from the biotin tag and cite prior studies comparing labeled/unlabeled toxin efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
